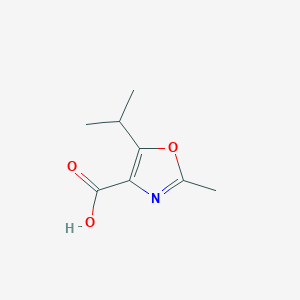
4-(Chloromethyl)-2-(5-methylthiophen-2-yl)-1,3-dioxolane
Übersicht
Beschreibung
4-(Chloromethyl)-2-(5-methylthiophen-2-yl)-1,3-dioxolane, commonly referred to as CM-MTD, is an organosulfur compound belonging to the class of dioxolanes. It is a white crystalline solid with a melting point of 142-144 °C, and is soluble in ethanol, acetone, and other organic solvents. CM-MTD has a wide range of applications in the field of scientific research, ranging from the synthesis of other compounds to the study of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Bioactivity
A derivative of 4-(Chloromethyl)-2-(5-methylthiophen-2-yl)-1,3-dioxolane was synthesized to exhibit strong fungicidal activity and some plant growth activity, highlighting its potential in agricultural research and applications (Fu Shi-kai, 2003). This indicates its role in the development of new agrochemicals.
Polymerization Behavior
Research on the polymerization behavior of closely related 1,3-dioxolane compounds provides insights into the synthesis of cross-linked polymers and poly(keto-ether), showcasing the compound's relevance in materials science for the development of novel polymers with specific properties (Jaekyeung Park, T. Yokozawa, T. Endo, 1993).
Chlorination and Kinetics
The chlorination process of dioxolanes, including studies on this compound, reveals selective reactions based on the substituent effect, which is critical for chemical synthesis and the development of targeted chemical reactions (V. R. Likhterov, V. S. Étlis, 1986). This underscores its importance in synthetic chemistry for creating specific molecular architectures.
Intermediates in Chemical Reactions
Studies on the intermediates formed from related 1,3-dioxolane compounds during hydration reactions highlight the compound's role in understanding the mechanisms of chemical transformations, which is essential for designing efficient synthesis pathways (B. Capon, M. I. Dosunmu, 1984). This area of research is crucial for advancing synthetic methodologies.
Fungicidal Activities
The synthesis of compounds related to this compound has led to the discovery of new compounds with high fungicidal activities, demonstrating the potential for developing new fungicides to protect crops and ensure food security (V. Talismanov, S. V. Popkov, 2007).
Eigenschaften
IUPAC Name |
4-(chloromethyl)-2-(5-methylthiophen-2-yl)-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2S/c1-6-2-3-8(13-6)9-11-5-7(4-10)12-9/h2-3,7,9H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEHOMORMHBBALI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2OCC(O2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-[4-(Cyclopropylmethyl)-2-piperazinyl]-1-ethanol](/img/structure/B1469712.png)


![1-({2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methyl)piperazine](/img/structure/B1469715.png)
![Methyl 2-[(3-aminophenyl)thio]isonicotinate](/img/structure/B1469716.png)

![2-(Piperazin-1-ylmethyl)pyrazolo[1,5-a]pyridine](/img/structure/B1469723.png)